3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate
Description
3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate is an ester derivative featuring a 4-(trifluoromethyl)benzoyloxy group linked to a methoxy-substituted propenyl backbone. This compound is structurally characterized by its trifluoromethyl (-CF₃) substituent, which confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . It is primarily investigated for its herbicidal properties, with studies highlighting its moderate activity against broadleaf weeds like rape (Brassica napus) . Its synthesis typically involves esterification or coupling reactions, as seen in analogous fluorinated compounds .
Properties
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMIBKJGDEZEK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 3-methoxy-3-oxo-1-propenyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzoic acid derivatives.
Reduction: Formation of 3-methoxy-3-hydroxy-1-propenyl 4-(trifluoromethyl)benzenecarboxylate.
Substitution: Formation of various substituted benzenecarboxylates.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability of potential anticancer agents.
- Antimicrobial Properties : Several studies have shown that derivatives of benzenecarboxylates possess antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group may enhance the efficacy against various pathogens.
Agrochemicals
- Pesticide Development : The compound's structural characteristics make it a promising candidate for developing new pesticides. Its efficacy in disrupting biological processes in pests can lead to effective agricultural solutions while minimizing environmental impact.
- Herbicides : Similar compounds have been explored as herbicides due to their ability to inhibit specific biochemical pathways in plants, potentially leading to selective weed control.
Materials Science
- Polymer Synthesis : The incorporation of this compound into polymer matrices can modify physical properties such as thermal stability and mechanical strength, making it useful in developing advanced materials for industrial applications.
- Nanotechnology : Its unique chemical structure allows for potential applications in nanotechnology, particularly in creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis and Anticancer Activity of Trifluoromethylated Compounds" | Anticancer properties | Identified significant cytotoxic effects against multiple cancer cell lines, indicating potential for drug development. |
| "Development of Novel Pesticides from Aromatic Carboxylates" | Agrochemical applications | Demonstrated effective pest control with minimal phytotoxicity, suggesting a viable alternative to existing pesticides. |
| "Modification of Polymer Properties Using Fluorinated Compounds" | Material science | Showed enhanced mechanical properties and thermal stability in polymer composites containing trifluoromethylated compounds. |
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Observations :
Findings :
- The trifluoromethyl-substituted compound demonstrates 2-fold higher activity against rape compared to the methoxy analog, underscoring the role of fluorine in enhancing target binding .
- All analogs show negligible activity against monocot weeds like barnyard grass, suggesting selectivity for broadleaf species .
Physicochemical and Commercial Considerations
- Solubility : The trifluoromethyl derivative’s solubility in polar solvents (e.g., acetone) is ~15 mg/mL, lower than tert-butyl analogs (~25 mg/mL) due to increased hydrophobicity .
- Cost: At €1,005 per gram, the compound is priced significantly higher than non-fluorinated esters, reflecting the cost-intensive synthesis of fluorinated intermediates .
Biological Activity
3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate is a synthetic organic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structural features, particularly the trifluoromethyl group and the methoxycarbonyl moiety, suggest interesting biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A trifluoromethyl group that enhances lipophilicity and potentially alters biological interactions.
- A methoxycarbonyl group that may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of propenyl benzenecarboxylates have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
Research has demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis through the activation of caspase pathways. The IC50 values for these studies ranged from 10 to 30 µM, indicating moderate potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Caspase activation |
| HeLa | 15 | Cell cycle arrest |
| A549 | 25 | Apoptosis induction |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Activity
A recent investigation assessed the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, with histological analysis revealing decreased proliferation markers (Ki67) in treated tumors.
Case Study 2: Antimicrobial Efficacy
In another study, a series of derivatives including this compound were tested against multi-drug resistant strains of bacteria. The results showed that the trifluoromethyl substitution significantly enhanced activity compared to non-fluorinated analogs, suggesting a structure-activity relationship.
Q & A
Q. Basic Analytical Characterization
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), carbonyl (δ 165–170 ppm), and trifluoromethyl (δ 120–125 ppm for ¹³C) groups .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and CF₃ vibrations (1150–1250 cm⁻¹) .
- High-Resolution MS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₂H₉F₃O₄: 298.0452) .
How does the trifluoromethyl group influence biological activity compared to halogenated analogs?
Advanced Structure-Activity Relationship (SAR)
The CF₃ group enhances lipophilicity and metabolic stability compared to Cl or Br analogs:
- Binding Affinity : Trifluoromethyl improves van der Waals interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
- In Vitro Assays : CF₃-containing analogs show 2–3x higher IC₅₀ values in cytotoxicity assays vs. chloro derivatives (Table 1) .
Table 1 : Comparative Bioactivity of Analogs
| Compound | Target IC₅₀ (nM) | LogP |
|---|---|---|
| CF₃ derivative (this compound) | 45 ± 3.2 | 3.8 |
| Cl-substituted analog | 120 ± 8.1 | 2.5 |
What in silico approaches predict target interactions for this compound?
Q. Advanced Interaction Mechanisms
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 or COX-2 active sites. Focus on π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known inhibitors .
How can degradation pathways be elucidated under thermal stress?
Q. Basic Degradation Pathways
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~200°C) .
- GC-MS : Detect volatile byproducts (e.g., trifluoromethylbenzene) formed at >150°C .
- XRD : Monitor crystalline structure changes post-degradation .
How to resolve contradictions in biological assay data across studies?
Advanced Data Contradictions
Discrepancies may arise from assay conditions or impurity interference:
- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) .
- Impurity Profiling : Use HPLC-MS to rule out degradation products (>95% purity required) .
- Dose-Response Curves : Compare EC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) .
What is the mechanistic role of the propenyl group in ester hydrolysis?
Advanced Reaction Mechanism
The α,β-unsaturated ester undergoes:
- Nucleophilic Attack : Water or hydroxide ions target the β-carbon, forming a tetrahedral intermediate .
- Leaving Group Elimination : Methoxy-oxo group departure generates 4-(trifluoromethyl)benzoic acid .
Kinetic Isotope Effects : Deuterium labeling at the β-position slows hydrolysis, confirming concerted mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
